Alisol B 23-acetate

Catalog No.
S612679
CAS No.
26575-95-1
M.F
C32H50O5
M. Wt
514.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisol B 23-acetate

CAS Number

26575-95-1

Product Name

Alisol B 23-acetate

IUPAC Name

[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

InChI

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1

InChI Key

NLOAQXKIIGTTRE-KUHAPQQGSA-N

SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Synonyms

23-acetylalisol B, alisol B 23-acetate

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O

Isomeric SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O

Renal Ischemia-Reperfusion Injury

Hydrolysis in Humans

Cardiovascular Diseases and Obesity

Anti-Proliferative Activities

Intestinal Permeability

Colitis-Associated Colorectal Cancer

Intestinal Barrier Dysfunction

Obesity Management

Alisol B 23-acetate is a natural triterpenoid compound derived from the traditional Chinese medicinal herb, Alismatis Rhizoma, which is the rhizome of the plant Alisma orientale. This compound has garnered attention due to its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, anticancer, and antibacterial effects. Its chemical structure is characterized by a tetracyclic framework, which contributes to its biological activities and therapeutic potential. Alisol B 23-acetate has been studied extensively for its ability to modulate various biological pathways, making it a significant subject of research in pharmacognosy and medicinal chemistry .

Promising Area:

  • AB23A's mechanism of action is being actively investigated.
  • Studies suggest it functions as an agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in regulating metabolism, bile acid synthesis, and inflammation [].
  • By activating FXR, AB23A may influence various biological processes, potentially explaining its diverse health benefits [].
  • Currently, there is limited data on the safety profile and potential hazards associated with AB23A.
  • Further research is needed to determine its toxicity, flammability, and any other safety concerns before human use.

Future Considerations:

  • Safety assessments are crucial for the responsible development of AB23A as a potential therapeutic agent.
Typical of triterpenoids. It can undergo hydrolysis to form alisol B and acetic acid. Additionally, it may react with nucleophiles due to the presence of functional groups in its structure, leading to potential modifications that can enhance its biological activity. The compound has been shown to inhibit specific signaling pathways involved in inflammation and cancer progression, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and mitogen-activated protein kinases (MAPKs) .

The biological activities of Alisol B 23-acetate are extensive:

  • Anti-inflammatory Effects: It inhibits mast cell degranulation and histamine release, which are critical in allergic responses. This inhibition occurs through the suppression of specific signaling pathways involving Syk and PLCγ phosphorylation .
  • Hepatoprotective Properties: Alisol B 23-acetate protects against non-alcoholic steatohepatitis by reducing liver inflammation and fibrosis through activation of the farnesoid X receptor (FXR), which regulates lipid metabolism .
  • Anticancer Activity: The compound exhibits antiproliferative effects against various cancer cell lines, inducing apoptosis and inhibiting cell migration and invasion .
  • Antibacterial Effects: It has demonstrated effectiveness against certain bacterial strains, contributing to its potential use in treating infections .

Alisol B 23-acetate can be extracted from Alismatis Rhizoma using various methods:

  • Solvent Extraction: Commonly involves using organic solvents like methanol or ethanol to extract the compound from dried plant material.
  • High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS): This method allows for the identification and quantification of alisol B 23-acetate in plant extracts with high sensitivity .
  • Chemical Synthesis: Although primarily obtained from natural sources, synthetic routes have been explored to produce alisol B 23-acetate for research purposes.

Research indicates that Alisol B 23-acetate interacts with various molecular targets:

  • Signaling Pathways: It modulates pathways involved in inflammation (NF-κB) and lipid metabolism (FXR), suggesting potential therapeutic roles in metabolic disorders .
  • Cellular Mechanisms: Studies show that it influences calcium signaling in mast cells and affects gene expression related to lipid metabolism in hepatocytes .

Alisol B 23-acetate shares structural similarities with other triterpenoids but stands out due to its unique pharmacological profile. Here are some similar compounds:

Compound NameSourceKey Activities
Alisol AAlismatis RhizomaAnticancer, hepatoprotective
Alisol C 23-acetateAlismatis RhizomaAntimicrobial, anti-inflammatory
BetulinBirch barkAntiviral, anti-inflammatory
Oleanolic acidOlive oilHepatoprotective, anti-inflammatory
Ursolic acidApple peelsAntioxidant, anticancer

Alisol B 23-acetate is particularly noted for its specific action on mast cells and liver protection mechanisms, distinguishing it from other triterpenoids that may not exhibit such targeted effects . Its unique combination of activities positions it as a promising candidate for further pharmaceutical development.

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

514.36582469 g/mol

Monoisotopic Mass

514.36582469 g/mol

Heavy Atom Count

37

UNII

72Y3NE3ZV8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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